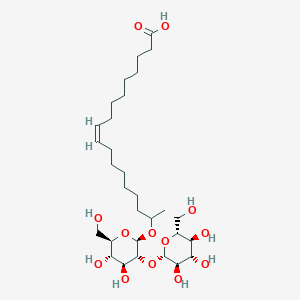

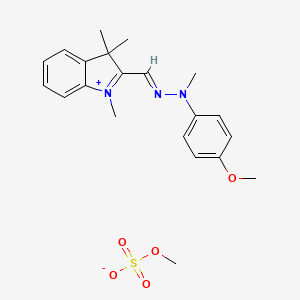

![molecular formula C8H13O5- B1243263 (R)-3-[(R)-3-hydroxybutanoyloxy]butanoate](/img/structure/B1243263.png)

(R)-3-[(R)-3-hydroxybutanoyloxy]butanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-3-[(R)-3-hydroxybutanoyloxy]butanoate is a hydroxy monocarboxylic acid anion that is the conjugate base of (R)-3-[(R)-3-hydroxybutanoyloxy]butanoic acid It derives from a butyrate. It is a conjugate base of a (R)-3-[(R)-3-hydroxybutanoyloxy]butanoic acid.

Aplicaciones Científicas De Investigación

Conformational Features and Crystal Packing

Oligomer Conformational Features : Oligomers of 3-(R)-butanoic acid demonstrate flexibility with several conformations of similar stability. This flexibility is significant in understanding the material's potential applications in various scientific and industrial domains (Yu-Xue Li & Yun-Dong Wu, 2003).

Crystal Packing Energies : The study of poly((R)-3-hydroxybutanoic acid) (PHB) revealed that the 21-helix form has stronger crystal packing stabilization compared to other forms, highlighting its relevance in material science, especially in the context of crystal structures of PHB (Yu-Xue Li & Yun-Dong Wu, 2003).

Biofuel Production

- Biofuel Production from Microbial Polyhydroxyalkanoates : (R)-3-[(R)-3-hydroxybutanoyloxy]butanoate derivatives from microbial polyhydroxyalkanoates were investigated as novel biofuels. This research is groundbreaking in the field of sustainable energy, as it explores the combustion heats and production cost of PHA-based biofuels, offering an environmentally friendly alternative to fossil fuels (Xiaojun Zhang et al., 2009).

Enantioselective Synthesis and Biotransformation

Enantioselective Reduction by Whole-cell Biotransformation : The compound was involved in a study focusing on the enantioselective reduction of carbonyl compounds to chiral hydroxy acid derivatives. This research is pivotal for pharmaceutical and chemical industries where chiral compounds play a critical role (M. Ernst et al., 2005).

Efficient Biosynthesis of (R)-3-amino-1-butanol : The compound was used in a study for the biosynthesis of (R)-3-amino-1-butanol, a key intermediate for the treatment of HIV/AIDS. This signifies its importance in the medical field, especially for the production of vital medications (Xiao‐Ling Tang et al., 2019).

Lipase-Catalyzed Enantiomer Separation : The compound's derivatives were explored for lipase-catalyzed enantiomer separation, crucial for creating chiral compounds used in various industries, particularly pharmaceuticals (A. Kamal et al., 2007).

Autotrophic Production of Chemical Compounds

- Engineering for Autotrophic Production of (R)-1,3-Butanediol : this compound was part of a study focusing on engineering a bacterium for the autotrophic production of (R)-1,3-butanediol. This research is crucial for biotechnological applications, particularly in synthesizing polymers and specialty chemicals (Joshua Luke Gascoyne et al., 2021).

Propiedades

Fórmula molecular |

C8H13O5- |

|---|---|

Peso molecular |

189.19 g/mol |

Nombre IUPAC |

(3R)-3-[(3R)-3-hydroxybutanoyl]oxybutanoate |

InChI |

InChI=1S/C8H14O5/c1-5(9)3-8(12)13-6(2)4-7(10)11/h5-6,9H,3-4H2,1-2H3,(H,10,11)/p-1/t5-,6-/m1/s1 |

Clave InChI |

RILHUWWTCSDPAN-PHDIDXHHSA-M |

SMILES isomérico |

C[C@H](CC(=O)O[C@H](C)CC(=O)[O-])O |

SMILES canónico |

CC(CC(=O)OC(C)CC(=O)[O-])O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

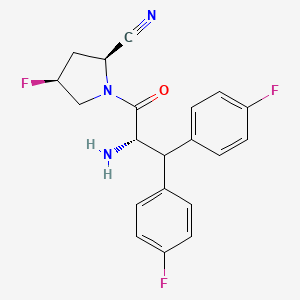

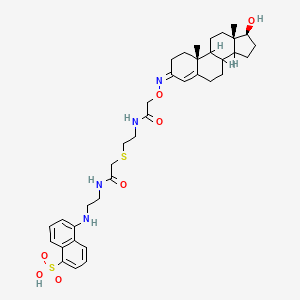

![(2S,3S)-2-amino-1-(4-chloro-6-methoxy-3-methylpyrazolo[3,4-b]quinolin-1-yl)-3-methylpentan-1-one](/img/structure/B1243188.png)

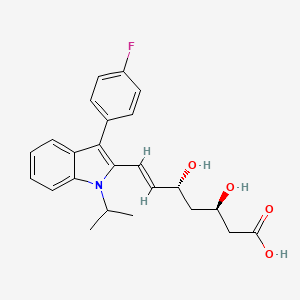

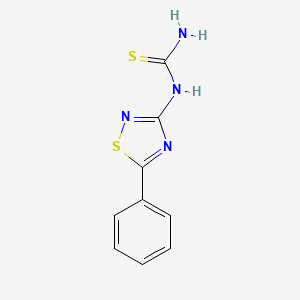

![3-[3,4-Dimethyl-1-(3-o-tolyl-allyl)-piperidin-4-yl]-phenol](/img/structure/B1243195.png)